molecular formula C10H16N4O B1470631 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol CAS No. 1501558-21-9

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Cat. No. B1470631
CAS RN: 1501558-21-9
M. Wt: 208.26 g/mol
InChI Key: FTVRHMVDNAQPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol, commonly referred to as 6-AP, is a synthetic organic compound belonging to the family of piperidines. It is a white crystalline solid that has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. 6-AP has been studied extensively for its potential use as a drug, and it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Properties

Research by Parveen et al. (2017) demonstrated the synthesis of compounds with a structure similar to the one , highlighting their potential in anticancer activities. These compounds showed significant anti-proliferative activities against human breast cancer and kidney cells through multi-component synthesis. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting a possible mechanism for their anticancer properties (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Noncovalent Interactions and Structural Investigation

Ali et al. (2020) reported on the synthesis and structural investigation of derivatives of the chemical compound . Their study focused on understanding the noncovalent interactions and quantum chemical aspects of these compounds. The research provided insights into optimized geometry, natural bond orbitals, and nonlinear optical properties, contributing to the theoretical and experimental understanding of these molecules (Ali, Khalid, Haq, Ali, Tahir, Ashfaq, Rasool, & Braga, 2020).

Development of Novel Compounds for Therapeutic Applications

Shahinshavali et al. (2021) focused on synthesizing a target compound related to the one of interest, aiming to explore its potential therapeutic applications. Their research highlights an alternative synthesis route, providing a foundation for further pharmacological evaluations (Shahinshavali, Deepti, Vijayavardhini, Nagendra Kumar, Sireesha, Reddy, & Rao, 2021).

properties

IUPAC Name

1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVRHMVDNAQPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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